rac Nebivolol-d4 (Major)

Description

Role of Deuterated Compounds as Internal Standards in Bioanalysis

In the realm of bioanalysis, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for ensuring accuracy and reproducibility. splendidlab.comtandfonline.com Deuterated compounds, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are considered the gold standard for use as internal standards. acanthusresearch.comsplendidlab.com

The ideal internal standard co-elutes with the analyte (the compound being measured) and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. splendidlab.com Because the chemical and physical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it serves as an excellent control for variability throughout the analytical process. acanthusresearch.comscispace.com The mass difference between the deuterated standard and the analyte allows the mass spectrometer to distinguish between the two, ensuring precise quantification. splendidlab.com The use of stable isotope-labeled internal standards, especially deuterated ones, is highly recommended by regulatory agencies to enhance the robustness and reliability of bioanalytical methods. tandfonline.com This approach significantly reduces the impact of matrix effects—interference from other components in a biological sample like plasma or urine—and leads to more accurate and reproducible results. acanthusresearch.comnih.gov

Overview of rac Nebivolol-d4 (Major) as a Key Research Compound

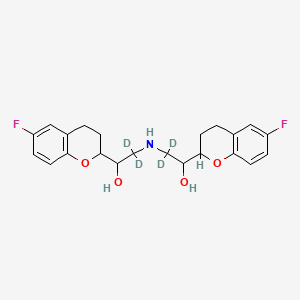

rac Nebivolol-d4 (Major) is the deuterated analogue of Nebivolol (B1214574), a selective β1-adrenergic receptor antagonist. medchemexpress.comlgcstandards.com As a racemic mixture, it contains different stereoisomers of the molecule. nih.gov The designation "-d4" indicates that four hydrogen atoms in the Nebivolol molecule have been replaced with deuterium atoms. pharmaffiliates.comnih.gov

This specific deuterated compound is primarily used as an internal standard in bioanalytical assays for the quantification of Nebivolol in biological samples. medchemexpress.com Its utility stems from the fact that its chemical behavior is virtually identical to that of Nebivolol, allowing it to accurately account for any variations during sample preparation and analysis. acanthusresearch.comscispace.com The increased molecular weight due to the four deuterium atoms provides a distinct mass spectrometric signal, enabling its differentiation from the unlabeled Nebivolol. pharmaffiliates.com

The use of rac Nebivolol-d4 (Major) is critical for pharmacokinetic studies, where researchers need to accurately measure the concentration of Nebivolol in the body over time. Such precise measurements are fundamental to understanding the drug's absorption, distribution, metabolism, and excretion characteristics, which are vital for the development and regulatory approval of pharmaceuticals.

Interactive Data Tables

Table 1: Chemical Properties of rac Nebivolol-d4 (Major) and Nebivolol

| Property | rac Nebivolol-d4 (Major) | Nebivolol |

| Molecular Formula | C22H21D4F2NO4 pharmaffiliates.com | C22H25F2NO4 pharmaffiliates.com |

| Molecular Weight | 409.46 g/mol pharmaffiliates.com | 405.43 g/mol pharmaffiliates.com |

| CAS Number | 1219407-55-2 pharmaffiliates.com | 118457-14-0 pharmaffiliates.com |

| Isotope | Deuterium | Not Applicable |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Rac Nebivolol D4 Major

Synthetic Methodologies for Deuterated Nebivolol (B1214574) Analogues

The synthesis of rac Nebivolol-d4 (Major) is not explicitly detailed in publicly available literature, but it can be inferred from the known synthetic routes of Nebivolol and general methodologies for deuterium (B1214612) incorporation. The most plausible approach involves the introduction of deuterium atoms at a late stage of the synthesis to a key intermediate or the final molecule.

A common strategy for synthesizing Nebivolol involves the reaction of two key building blocks: a chromane-based epoxide and a chromane-based amine. To produce the d4 analogue, one or both of these precursors would need to be synthesized using deuterated starting materials. For instance, the aromatic rings of the chromane (B1220400) moieties are prime candidates for deuteration. This can be achieved through electrophilic aromatic substitution reactions using deuterated acids, such as deuterated sulfuric acid (D2SO4), or through metal-catalyzed hydrogen-deuterium exchange reactions.

Another potential route is the reduction of a suitable precursor with a deuterated reducing agent. For example, if a carbonyl group is present in an intermediate, its reduction using a reagent like sodium borodeuteride (NaBD4) could introduce deuterium atoms. The specific positions of the four deuterium atoms in "rac Nebivolol-d4 (Major)" would dictate the exact synthetic strategy employed. Given the stability of aromatic C-H bonds, catalytic H-D exchange under high temperature and pressure with D2 gas is a feasible, albeit less common, industrial method.

Deuterium Incorporation and Isotopic Purity Assessment

The successful synthesis of rac Nebivolol-d4 (Major) is contingent upon rigorous analytical characterization to confirm the incorporation of deuterium and to assess the isotopic purity of the final product. The primary techniques for this are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in determining the molecular weight of the deuterated compound. For rac Nebivolol-d4, the expected molecular weight would be approximately 4 units higher than that of non-deuterated Nebivolol (C22H25F2NO4, molecular weight ~405.44 g/mol ). By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be quantified. The isotopic distribution pattern will show a shift, with the M+4 peak being the most abundant in the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the positions of the deuterium atoms. In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For example, if the deuterium atoms are incorporated into the aromatic rings, the characteristic aromatic proton signals in the spectrum will show a reduced integration value. Furthermore, ¹³C NMR can also be employed, as the carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

The isotopic purity is a critical parameter, indicating the percentage of the compound that is the desired d4 isotopologue versus other isotopic variants (d0, d1, d2, d3, etc.). This is typically determined from the mass spectrometry data by calculating the relative abundance of the M+4 peak compared to the other isotopic peaks. A high isotopic purity is essential for its use as an internal standard to ensure analytical accuracy.

Below is a table summarizing the expected analytical data for rac Nebivolol-d4 (Major):

| Analytical Technique | Parameter Measured | Expected Result for rac Nebivolol-d4 (Major) |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z ~410, which is 4 units higher than non-deuterated Nebivolol. |

| Mass Spectrometry | Isotopic Purity | High abundance of the d4 isotopologue relative to d0, d1, d2, and d3. |

| ¹H NMR Spectroscopy | Proton Signals | Absence or significant reduction of signals corresponding to the deuterated positions. |

| ¹³C NMR Spectroscopy | Carbon Signals | Appearance of triplet signals for carbons directly bonded to deuterium. |

Stereochemical Considerations in Deuterated Nebivolol Synthesis

Nebivolol is a structurally complex molecule with four chiral centers, which gives rise to 16 possible stereoisomers. The therapeutically used form is a racemic mixture of (d)-Nebivolol (SRRR-Nebivolol) and (l)-Nebivolol (RSSS-Nebivolol). The synthesis of rac Nebivolol-d4 must therefore produce this specific racemic mixture of enantiomers, but in their deuterated forms.

The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the nature of the chemical reactions employed. In the synthesis of racemic Nebivolol, the key epoxide and amine intermediates are themselves used as racemic mixtures. The reaction between these two racemic precursors leads to the formation of the desired racemic mixture of (d)- and (l)-Nebivolol.

For the synthesis of rac Nebivolol-d4, the same principle applies. The deuteration steps must be designed in a way that does not alter the stereochemical integrity of the chiral centers. If deuteration is achieved on a precursor before the creation of the chiral centers, then the subsequent stereochemistry-determining steps would be the same as for the non-deuterated synthesis. If deuteration is performed on the final Nebivolol molecule, the conditions must be mild enough to avoid racemization or epimerization at any of the four chiral centers.

The final stereochemical identity of rac Nebivolol-d4 is confirmed using chiral chromatography, which can separate the different stereoisomers. The chromatogram should show two major peaks of equal area, corresponding to the (d)- and (l)-enantiomers of the d4-deuterated Nebivolol, confirming that the product is indeed a racemic mixture.

Advanced Analytical Methodologies Utilizing Rac Nebivolol D4 Major

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of rac Nebivolol-d4 (Major) in these assays is crucial for achieving reliable and reproducible results.

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. rac Nebivolol-d4 (Major) is an ideal IS for nebivolol (B1214574) quantification for several reasons:

Chemical Similarity : Being a deuterated analog, rac Nebivolol-d4 (Major) has nearly identical physicochemical properties to nebivolol. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.

Mass Difference : The four deuterium (B1214612) atoms in rac Nebivolol-d4 (Major) provide a distinct mass difference of four mass units compared to the unlabeled nebivolol. This allows for their separate detection by the mass spectrometer without interfering with each other, a critical aspect for accurate quantification.

Co-elution : In most chromatographic systems, rac Nebivolol-d4 (Major) co-elutes with nebivolol. This co-elution is advantageous as it ensures that both compounds experience the same matrix effects at the same time, leading to a more accurate correction.

The use of rac Nebivolol-d4 (Major) as an internal standard has been reported in numerous validated LC-MS/MS methods for the determination of nebivolol in various biological matrices, including human plasma and serum. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Nebivolol is a racemic mixture of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol), each possessing distinct pharmacological properties. Therefore, the ability to separate and quantify these enantiomers is of significant interest. rac Nebivolol-d4 (Major), as a racemic mixture of the deuterated enantiomers, serves as an appropriate internal standard for these stereoselective assays.

The development of enantioselective LC-MS/MS methods requires careful optimization of chromatographic conditions to achieve baseline separation of the d- and l-enantiomers of both nebivolol and its deuterated internal standard. The goal is to develop a method that can accurately quantify each enantiomer individually, for which rac Nebivolol-d4 (Major) is essential for ensuring the precision and accuracy of the results for each respective enantiomer.

The successful separation of nebivolol enantiomers and their deuterated counterparts is the cornerstone of reliable enantioselective analysis. Both chiral and reversed-phase chromatography are employed for this purpose.

Chiral column chromatography is the most common approach for the enantioselective separation of nebivolol. These columns contain a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Several types of chiral columns have been successfully used for the separation of nebivolol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. For instance, columns like the Chiralcel OD-H and Chiralpak AD have demonstrated excellent resolution of nebivolol enantiomers. The mobile phase composition, typically a mixture of an organic solvent like isopropanol (B130326) or ethanol (B145695) with an alkane such as hexane (B92381) or heptane, and a small amount of an amine additive like diethylamine, is critical for optimizing the separation.

Table 1: Example of Chiral Chromatographic Conditions for Nebivolol Enantiomer Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table is a representative example and specific conditions may vary between laboratories and applications.

While chiral chromatography is necessary for enantiomeric separation, reversed-phase chromatography is widely used for the general, non-stereoselective quantification of total nebivolol concentrations. In these methods, rac Nebivolol-d4 (Major) is used as the internal standard.

Standard C18 columns are the most common choice for reversed-phase separation of nebivolol. These columns provide good retention and peak shape for nebivolol and its deuterated internal standard. The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak symmetry.

Table 2: Example of Reversed-Phase Chromatographic Conditions for Nebivolol Analysis

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

This table is a representative example and specific conditions may vary between laboratories and applications.

The mass spectrometer is responsible for the detection and quantification of nebivolol and rac Nebivolol-d4 (Major) after they elute from the liquid chromatograph. The most common ionization technique used for nebivolol analysis is electrospray ionization (ESI) in the positive ion mode, as the nebivolol molecule readily accepts a proton to form a positively charged ion.

For quantification, tandem mass spectrometry (MS/MS) is employed, most often in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to very low limits of quantification.

The precursor-to-product ion transitions for nebivolol and rac Nebivolol-d4 (Major) are carefully selected to be unique and to provide a stable and intense signal.

Table 3: Example of Mass Spectrometric Parameters for Nebivolol and Nebivolol-d4 Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Nebivolol | 406.2 | 151.1 | ESI+ |

| rac Nebivolol-d4 (Major) | 410.2 | 151.1 | ESI+ |

The specific product ions may vary depending on the instrument and collision energy used. The product ion at m/z 151.1 is a common fragment for both nebivolol and its d4-labeled internal standard.

The optimization of mass spectrometric parameters such as declustering potential, collision energy, and cell exit potential is crucial for achieving the desired sensitivity and accuracy of the method. The use of a stable, deuterated internal standard like rac Nebivolol-d4 (Major) is fundamental to the success of these advanced analytical methodologies, enabling the reliable quantification of nebivolol in complex biological samples.

Mass Spectrometric Parameters and Detection Modes in Quantification

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for quantifying targeted compounds within complex mixtures like plasma or serum. proteomics.com.aumtoz-biolabs.com This method employs a triple quadrupole mass spectrometer to selectively monitor a specific precursor ion and its corresponding product ion. proteomics.com.au

In the analysis of nebivolol, MRM is utilized to enhance the selectivity and sensitivity of the assay. researchgate.netnih.gov The precursor ion for nebivolol is typically the protonated molecule [M+H]+ at m/z 406.2 or 406.4. researchgate.netnih.gov This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce a characteristic product ion, which for nebivolol is often observed at m/z 151.0 or 151.5. researchgate.netnih.gov

For the internal standard, rac Nebivolol-d4, the precursor ion is monitored at m/z 410.2, reflecting the addition of four deuterium atoms. researchgate.net Upon fragmentation, it can also produce a product ion at m/z 151.0. researchgate.net By monitoring these specific precursor-to-product ion transitions, the instrument can accurately quantify both nebivolol and its deuterated internal standard, even in the presence of other interfering substances. proteomics.com.aumtoz-biolabs.com

The high selectivity of MRM minimizes background noise and interference, leading to a high signal-to-noise ratio and enabling the detection of very low concentrations of the analyte. mtoz-biolabs.com This high throughput technique allows for the simultaneous monitoring of multiple analytes, making it efficient for large-scale studies. mtoz-biolabs.com

A study detailing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of nebivolol enantiomers in human plasma utilized racemic nebivolol-d4 as an internal standard. researchgate.net Quantification was achieved using MRM in positive ion mode. researchgate.net

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of biomolecules, including pharmaceuticals. nih.govnih.gov It is particularly well-suited for compounds that are polar and can be readily ionized in solution. In the context of nebivolol analysis, ESI is the preferred ionization method to generate the precursor ions for subsequent MS/MS analysis. nih.govnih.gov

During ESI, a solution of the sample is passed through a highly charged capillary, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For nebivolol and its deuterated analog, ESI typically produces protonated molecules, [M+H]+, in the positive ion mode. nih.gov These ions are then introduced into the mass spectrometer for analysis.

The combination of liquid chromatography with ESI-MS/MS provides a powerful tool for the sensitive and selective quantification of nebivolol in biological fluids. nih.gov Studies have reported the use of ESI in the positive ionization mode for monitoring the transitions of nebivolol and its internal standards. nih.gov

Bioanalytical Method Validation Parameters

Selectivity and Specificity Assessment

Selectivity is a crucial parameter in bioanalytical method validation, demonstrating the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu For nebivolol assays, this involves ensuring that no endogenous substances or other metabolites interfere with the detection of nebivolol and its internal standard, rac Nebivolol-d4. researchgate.netimpactfactor.org

Typically, selectivity is assessed by analyzing blank plasma samples from multiple sources (at least six different batches) to check for any interfering peaks at the retention times of nebivolol and the internal standard. europa.euimpactfactor.org The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. impactfactor.org This ensures that the method is specific for the intended analyte and not influenced by matrix components. europa.eu

In the development of an RP-HPLC method for nebivolol, specificity was confirmed by the absence of interference from excipients, with recoveries in the range of 98.32-100.79%. nih.gov Another study established specificity by injecting a mixture of nebivolol and its impurities, demonstrating no interference between them. indexcopernicus.com

Evaluation of Matrix Effects

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological matrix. researchgate.net It is a significant concern in ESI-MS/MS based bioanalysis as it can lead to inaccurate quantification. The evaluation of matrix effects is a critical part of method validation for nebivolol assays.

To assess the matrix effect, the response of the analyte in post-extraction spiked blank plasma is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, should be consistent across different lots of the biological matrix. A normalized matrix factor, calculated by dividing the matrix factor of the analyte by that of the internal standard, is often used. The coefficient of variation (CV) of the normalized matrix factor should be within 15%. researchgate.net

A study on the UPLC-MS/MS method for macitentan (B1675890) determination, which also follows FDA guidelines applicable to nebivolol analysis, considered a matrix effect to be present if the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix was outside the range of 85% to 115%. researchgate.net

Recovery Studies for Analyte Extraction

Recovery refers to the efficiency of the extraction procedure in removing the analyte from the biological matrix. researchgate.netimpactfactor.org It is determined by comparing the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

For nebivolol, various extraction techniques such as liquid-liquid extraction (LLE) and protein precipitation are commonly employed. researchgate.netnih.govimpactfactor.org Recovery studies are performed at multiple concentration levels (low, medium, and high quality control samples) to ensure that the extraction efficiency is consistent and reproducible across the calibration range. While high recovery is desirable, it is more important that the recovery is consistent and reproducible.

One study reported a mean recovery of 87.71% for nebivolol and 84.97% for its internal standard using a liquid-liquid extraction method. researchgate.net Another rapid quantification method using LLE showed average absolute recoveries of 73.4% for nebivolol. nih.gov A method using protein precipitation reported mean recovery values in plasma of 73.0% for nebivolol. nih.gov

Table 1: Recovery of Nebivolol and Internal Standard

| Analyte/Internal Standard | Extraction Method | Mean Recovery (%) | Reference |

|---|---|---|---|

| Nebivolol | Liquid-Liquid Extraction | 87.71 | researchgate.net |

| Nebivolol-d4 | Liquid-Liquid Extraction | 84.97 | researchgate.net |

| Nebivolol | Liquid-Liquid Extraction | 73.4 | nih.gov |

Analytical Stability Studies in Various Conditions

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For nebivolol, stability is evaluated under various conditions that mimic sample handling and storage. researchgate.netimpactfactor.org

These studies typically include:

Freeze-thaw stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing. researchgate.netimpactfactor.org

Bench-top stability: Assesses the stability of the analyte in the processed sample at room temperature for a period that exceeds the expected sample analysis time. researchgate.netimpactfactor.org

Long-term stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended period. nih.gov

Stock solution stability: Confirms the stability of the stock solutions of the analyte and internal standard under defined storage conditions. researchgate.netimpactfactor.org

In one study, nebivolol was found to be stable in human plasma under various conditions, including benchtop, freeze-thaw cycles, and in the autosampler. impactfactor.org Another study confirmed that nebivolol was stable after three freeze-thaw cycles with a deviation of less than 10%. nih.gov A separate investigation showed no significant degradation of nebivolol in aqueous humor and plasma when stored at -20°C for one month. nih.gov Forced degradation studies have also been conducted, showing that nebivolol is stable under photolytic, thermal, and aqueous conditions, but degrades under basic and acidic conditions. indexcopernicus.com

Table 2: Stability of Nebivolol under Various Conditions

| Stability Condition | Matrix | Duration | Finding | Reference |

|---|---|---|---|---|

| Freeze-Thaw Cycles | Human Plasma | 3 cycles | Stable (deviation <10%) | nih.gov |

| Bench-Top | Human Plasma | Not specified | Stable | impactfactor.org |

| Long-Term Storage | Aqueous Humor & Plasma | 1 month at -20°C | No significant degradation | nih.gov |

| Forced Degradation (Photolytic, Thermal, Aqueous) | Not specified | Not specified | Stable | indexcopernicus.com |

Solution Stability

Solution stability testing evaluates the integrity of the analyte in the stock and working solutions used for calibration and quality control. For Nebivolol, stock solutions are often prepared in solvents like methanol. nih.gov Studies have demonstrated that Nebivolol sample solutions are stable for at least 48 hours, and validation protocols for methods using rac Nebivolol-d4 confirm the short-term and long-term stability of stock solutions. researchgate.netresearchgate.net One study found sample solutions to be stable for up to 24 hours at room temperature. nih.gov

Processed Sample Stability

Processed sample stability, often called bench-top stability, assesses whether the analyte degrades after extraction from the biological matrix and before analysis. ich.orgfda.gov This is crucial as samples may sit in an autosampler for extended periods. In methods validated with rac Nebivolol-d4, Nebivolol has been shown to be stable in the processed sample. researchgate.netresearchgate.net For instance, in one study, processed samples of Nebivolol in aqueous humor and plasma were stable for 18 hours and 8 hours, respectively. nih.gov Another validation confirmed stability for over 24 hours at room temperature in processed samples. oup.com

Long-Term Storage Stability

Long-term stability studies are performed to define the acceptable storage duration and conditions for clinical or preclinical samples. For Nebivolol, samples stored at -20°C have been proven to be stable for at least one month. nih.govoup.com More extensive studies have confirmed stability for up to 11 months when stored at -80°C. science.gov

Determination of Linearity, Precision, and Accuracy

The core performance characteristics of any quantitative bioanalytical method are its linearity, precision, and accuracy. ajpsonline.com Validation of these parameters ensures that the method can reliably measure the concentration of an analyte over a specific range.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. ajpsonline.com For Nebivolol quantification using methods with rac Nebivolol-d4, excellent linearity is consistently achieved, with correlation coefficients (r² or R²) greater than 0.99. nih.govresearchgate.net The linear range can vary depending on the method's sensitivity, with reported ranges from 0.43–750 ng/mL in plasma to as low as 10–4000 pg/mL in human plasma. researchgate.netnih.gov

Precision measures the degree of agreement among a series of measurements from the same sample and is typically expressed as the relative standard deviation (%RSD). ajpsonline.com For Nebivolol assays, both intra-day and inter-day precision values are well within the accepted limit of 15%. nih.govresearchgate.net For example, one LC-MS/MS method reported intra-day and inter-day precision for Nebivolol to be within 11.4%, while another found within- and between-batch precision to be in the range of 0.7% to 8.2%. researchgate.netnih.gov

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent bias or percent recovery. ajpsonline.com Validated methods for Nebivolol demonstrate high accuracy, with values falling within the generally accepted range of 85-115%. researchgate.net For instance, accuracy values for Nebivolol in aqueous humor and plasma were found to have a bias of ≤9.6% and ≤11.4%, respectively. nih.gov Another study reported within- and between-batch accuracy to be between 87.00% and 100.40%. science.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. asianpubs.org The GC separates volatile and thermally stable compounds from a mixture before they are ionized and detected by the MS based on their mass-to-charge ratio. asianpubs.org

While GC-MS is a cornerstone for the analysis of genotoxic impurities and certain drug classes, its application for the direct quantification of Nebivolol is less common than Liquid Chromatography-Mass Spectrometry (LC-MS). asianpubs.orgindexcopernicus.com The literature predominantly features LC-MS/MS methods for Nebivolol quantification in biological fluids, likely because Nebivolol's molecular structure lends itself better to liquid-phase separation without the need for chemical derivatization. researchgate.netnih.govresearchgate.net

However, GC-MS has been successfully employed in studies related to Nebivolol. For instance, a sensitive GC-MS method was developed and validated for the estimation of process-related genotoxic impurities in Nebivolol hydrochloride drug substance. asianpubs.orgresearchgate.net In another study, GC-tandem MS was used to determine the concentration of unchanged Nebivolol in blood plasma to assess the pharmacokinetics and bioequivalence of original and generic formulations. nih.govrpcardio.online This indicates that with appropriate methodology, GC-MS is a viable, albeit less frequent, tool for analyses involving Nebivolol.

Research Applications of Rac Nebivolol D4 Major in Metabolic Studies

In Vitro Metabolism Investigations Using Deuterated Standards

Deuterated standards, such as rac Nebivolol-d4, are invaluable in in vitro metabolic studies. nih.govnih.govlgcstandards.compillbuys.com The use of these stable isotope-labeled compounds enhances the accuracy of analytical techniques like mass spectrometry and liquid chromatography, enabling precise quantification of the parent drug and its metabolites in biological samples. veeprho.com

Application of Human Liver Microsome Incubation Systems

Human liver microsomes (HLM) are a standard in vitro system used to study the hepatic metabolism of drugs. lgcstandards.com In these systems, the test compound, in this case, rac Nebivolol-d4, is incubated with HLM, which contain a high concentration of drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily. mdpi.comnih.gov The reaction is typically initiated by the addition of a cofactor like NADPH. mdpi.com Samples are then collected at various time points to monitor the rate of metabolism of the parent drug and the formation of metabolites. mdpi.com For instance, one study observed that approximately 20% of nebivolol (B1214574) was metabolized within 60 minutes of incubation with HLM. mdpi.com

These in vitro models allow researchers to simulate the metabolic processes that occur in the human liver and to identify the primary enzymes responsible for the drug's breakdown. mdpi.comnih.gov For nebivolol, the major metabolic pathway is catalyzed by CYP2D6, with minor contributions from CYP2C19 and CYP3A4. nih.gov

Identification and Characterization of Nebivolol Metabolites

The use of deuterated standards greatly facilitates the identification and characterization of metabolites. lgcstandards.comuantwerpen.be When analyzing samples from HLM incubations using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HR-MS), the deuterated parent drug and its metabolites will have a distinct mass shift compared to their non-labeled counterparts. mdpi.com This allows for the clear differentiation of drug-related compounds from endogenous matrix components.

Through such studies, several key metabolic pathways for nebivolol have been elucidated. These include:

Aromatic hydroxylation: This process leads to the formation of hydroxylated metabolites. nih.govmdpi.com

Alicyclic hydroxylation and dihydroxylation: The chromane (B1220400) rings of nebivolol can undergo hydroxylation. nih.govmdpi.com

N-dealkylation: This results in the removal of the alkyl group from the nitrogen atom. nih.govmdpi.com

Glucuronidation: This is a phase II metabolic reaction where glucuronic acid is attached to the drug or its metabolites. mdpi.com

One study utilizing LC-HR-MS and chemometrics identified six biotransformation products of nebivolol in an HLM assay. mdpi.comnih.gov Five of these were known products of hydroxylation and oxidation, while a sixth, previously unreported metabolite was identified as a product of N-dealkylation. mdpi.comnih.gov

| Metabolic Pathway | Resulting Metabolites | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated nebivolol | CYP2D6 |

| Alicyclic Hydroxylation | Hydroxylated nebivolol | CYP2D6 |

| N-dealkylation | N-dealkylated nebivolol | Not specified |

| Glucuronidation | Nebivolol glucuronides | UGTs |

Chemometric Approaches in Metabolite Annotation

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a significant role in modern metabolite identification. lgcstandards.com Techniques such as principal component analysis (PCA) are used to analyze the large datasets generated by LC-HR-MS experiments. researchgate.net This allows for the differentiation of samples based on their metabolic profiles, for example, distinguishing between control samples and those incubated with HLM. researchgate.net By analyzing the loadings plots from PCA, researchers can identify the ions that are most responsible for the differences between groups, which often correspond to potential metabolites. researchgate.net This approach aids in the discovery of novel metabolites that might otherwise be missed. mdpi.com

Isotope-Labeled Tracer Studies for Drug Metabolism Profiling

Isotope-labeled compounds like rac Nebivolol-d4 are essential for tracer studies in drug metabolism. nih.govpillbuys.com In these studies, the labeled compound is administered, and its journey through the body is tracked. The deuterium (B1214612) label acts as a "tag," allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug. iris-biotech.de This provides a comprehensive picture of the drug's metabolic fate in vivo. Stable isotopes are increasingly preferred over radioisotopes for these studies due to their enhanced safety. iris-biotech.de

Impact of Deuteration on Metabolic Stability and Pharmacokinetic Studies

The substitution of hydrogen with deuterium can have a significant impact on a drug's metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often a rate-limiting step in metabolism by CYP enzymes. portico.org Consequently, deuteration at a site of metabolism can slow down the rate of metabolic clearance, leading to a longer biological half-life. juniperpublishers.com

Chiral Resolution and Stereoisomeric Analysis Facilitated by Deuterated Nebivolol

Enantiomeric Resolution Techniques for Nebivolol (B1214574) Stereoisomers

The separation of nebivolol's stereoisomers is a critical task in pharmaceutical analysis, quality control, and pharmacokinetic studies. nih.govoup.com Various advanced chromatographic and electrophoretic techniques have been developed to achieve this complex resolution.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantiomeric resolution of nebivolol. researchgate.net Success relies on the use of Chiral Stationary Phases (CSPs) that can differentiate between the stereoisomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven highly effective. oup.comnih.govoup.com

Amylose-based columns, such as Chiralpak AD, Chiralpak AD-3, and 3-AmyCoat, are frequently used. nih.govoup.comnih.gov These columns, typically featuring tris(3,5-dimethylphenyl carbamate) as the chiral selector, can resolve nebivolol enantiomers under both normal and reversed-phase conditions. researchgate.netnih.gov For instance, a rapid HPLC method using a 3-AmyCoat column with a mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v) achieved baseline separation of the (+)-RRRS and (-)-SSSR enantiomers within 12 minutes. nih.govresearchgate.net Another study successfully separated all ten stereoisomers of nebivolol on a Chiralpak AD-3 column using an isocratic mobile phase of n-hexane–ethanol (B145695)–isopropanol (B130326)–diethanolamine (B148213). oup.comscispace.com The choice of mobile phase components, particularly the type of alcohol, can significantly influence the separation and even the elution order of the enantiomers. capes.gov.br

Cellulose-based columns have also been applied. A Lux-Cellulose-2 column, for example, was used to separate enantiomers of nebivolol and other beta-blockers using a mobile phase of n-hexane:ethanol:diethylamine. nih.gov The addition of a basic modifier like diethanolamine (DEA) to the mobile phase is often crucial for improving peak shape and resolution. oup.comoup.com

Below is a table summarizing various HPLC methods for nebivolol stereoisomer separation:

Interactive Table: HPLC Methods for Nebivolol Enantiomeric Resolution| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-AmyCoat (amylose-based) | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 | 225 | Separation factor: 1.39; Resolution: 1.83. | nih.govresearchgate.net |

| Chiralpak AD (amylose-based) | Ethanol or 1-Propanol | 0.5 | N/A | Achieved best resolution at lower flow rates. | nih.gov |

| Chiralpak AD-3 (amylose-based) | n-hexane–ethanol–isopropanol–DEA (42:45:13:0.1) | 0.8 | 280 | Successfully separated all 10 stereoisomers with resolution >2.0. | oup.comscispace.com |

| Lux-Cellulose-2 (cellulose-based) | n-hexane:ethanol:DEA (75:25:0.1) | 1.0 | 230 | High resolution achieved for nebivolol enantiomers. | nih.gov |

| Chirobiotic® V | methanol:acetic acid:diethylamine (100:0.15:0.05) | N/A | MS/MS | Applied in an LC-MS/MS method for plasma sample analysis. | nih.gov |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, providing high-resolution results often with faster analysis times compared to HPLC. ulisboa.pt Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates charged analytes in a capillary filled with a buffer solution based on their differential migration under an electric field. ulisboa.pt

For the enantiomeric resolution of chiral drugs like nebivolol, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.com The differing stability of these complexes for each enantiomer leads to different electrophoretic mobilities and, consequently, separation. While specific applications for nebivolol are less frequently reported than HPLC methods, CE remains a powerful technique for the stereoselective analysis of adrenergic drugs and other chiral compounds. unila.ac.id

High-Performance Liquid Chromatography (HPLC) Chiral Separation

Chiral Recognition Mechanisms and Elution Order Studies

The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is dictated by a combination of intermolecular interactions. researchgate.net For nebivolol, hydrogen bonding and π-π stacking are the primary forces responsible for chiral recognition on polysaccharide-based CSPs. nih.govnih.gov

Hydrogen bonds play a critical role in chiral recognition. The hydroxyl (-OH) and secondary amine (-NH-) groups in the nebivolol structure can act as hydrogen bond donors, while the oxygen atoms in the benzopyran rings and the carbamate (B1207046) groups of the CSP can act as acceptors. nih.govmdpi.com The specific spatial arrangement of these functional groups in each stereoisomer allows for preferential hydrogen bonding with the chiral stationary phase, leading to differences in retention times and enabling separation. researchgate.net Molecular docking simulations have confirmed that hydrogen bonding interactions are a chief contributor to the chiral recognition mechanism for beta-blockers on polysaccharide-based columns. nih.gov

Role of Hydrogen Bonding Interactions

Role of Deuterated Nebivolol in Stereoselective Method Development

In the development of quantitative analytical methods, particularly for complex biological matrices like plasma, an internal standard is essential for accuracy and precision. nih.gov An ideal internal standard should have physicochemical properties nearly identical to the analyte but be distinguishable by the detector. This is where stable isotope-labeled compounds, such as rac Nebivolol-d4 (Major), play a crucial role. lgcstandards.commedchemexpress.eu

rac Nebivolol-d4 is a deuterated form of nebivolol where four hydrogen atoms have been replaced by deuterium (B1214612). pharmaffiliates.com This substitution results in a molecule with a higher molecular weight (409.46 g/mol compared to 405.44 g/mol for the unlabeled compound) but with chemical and chromatographic behavior that is virtually identical to the non-deuterated analyte. pharmaffiliates.com

When used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for stereoselective analysis, rac Nebivolol-d4 co-elutes with the unlabeled nebivolol isomers but is easily differentiated by the mass spectrometer due to its different mass-to-charge ratio (m/z). nih.govmarquette.edu This allows it to serve as a perfect internal standard, compensating for any variability or loss during sample preparation (e.g., liquid-liquid extraction), and for fluctuations in instrument response (e.g., ionization suppression or enhancement in the MS source). marquette.edu The use of a stable isotope-labeled internal standard like rac Nebivolol-d4 is considered the gold standard for quantitative bioanalytical assays, leading to highly reliable and reproducible pharmacokinetic data for individual stereoisomers. nih.gov

Reference Standard Applications and Quality Control

rac Nebivolol-d4 (Major) as a Certified Reference Material

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical measurements. rac Nebivolol-d4 (Major) is offered by several specialized chemical suppliers as a high-quality reference material, often accompanied by a Certificate of Analysis (CoA). scbt.com These certificates provide crucial data regarding the compound's identity, purity, and isotopic enrichment, which are essential for its proper use in a regulated environment.

The purity of rac Nebivolol-d4 (Major) is typically determined by high-performance liquid chromatography (HPLC) and is often stated to be greater than 95%. lgcstandards.com This high level of purity ensures that the internal standard does not introduce significant impurities that could interfere with the analysis of the target analyte, nebivolol (B1214574). The CoA also confirms the molecular weight and formula, which are distinct from the unlabeled compound due to the presence of deuterium (B1214612).

Table 1: Chemical Properties of rac Nebivolol-d4 (Major)

| Property | Value | Source |

| Chemical Name | α,α'-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4 | |

| Molecular Formula | C22H21D4F2NO4 | pharmaffiliates.com |

| Molecular Weight | 409.46 g/mol | pharmaffiliates.com |

| CAS Number | 1219407-55-2 | |

| Purity (by HPLC) | >95% | lgcstandards.com |

The availability of rac Nebivolol-d4 (Major) as a well-characterized reference material provides analytical laboratories with a reliable tool to ensure the quality and consistency of their measurements, a critical aspect of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).

Applications in Pharmaceutical Quality Control and Analytical Assay Development

The primary application of rac Nebivolol-d4 (Major) lies in its use as an internal standard in the development and validation of analytical assays for nebivolol, particularly in complex biological matrices. nih.govresearchgate.net In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated internal standard to both calibration standards and unknown samples allows for the correction of variations in sample preparation, injection volume, and instrument response. researchgate.net

A key advantage of using a stable isotope-labeled internal standard like rac Nebivolol-d4 (Major) is that its chemical and physical properties are nearly identical to the analyte of interest, nebivolol. This leads to similar behavior during extraction, chromatography, and ionization, resulting in more accurate and precise quantification. researchgate.net

A study detailing the development and validation of an LC-MS/MS method for the simultaneous quantification of nebivolol and labetalol (B1674207) in aqueous humor and plasma utilized nebivolol-d4 as the internal standard for nebivolol. nih.gov The method was validated according to regulatory guidelines, demonstrating its suitability for pharmacokinetic studies. The precursor-to-product ion transitions monitored for nebivolol and its deuterated internal standard were m/z 406.2 → 151.1 and m/z 410.2 → 151.0, respectively. researchgate.net

Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using rac Nebivolol-d4 (Major) as an Internal Standard

| Parameter | Nebivolol in Aqueous Humor | Nebivolol in Plasma | Source |

| Linearity Range | 0.43-750 ng/mL | 0.43-750 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | nih.gov |

| Accuracy (Bias %) | ≤ 9.6% | ≤ 11.4% | nih.gov |

| Precision (RSD %) | ≤ 11.4% (Inter- and Intra-day) | ≤ 11.4% (Inter- and Intra-day) | nih.gov |

| Mean Recovery (%) | 72.4% | 73.0% | nih.gov |

The data presented in Table 2 underscores the robustness and reliability of analytical methods that employ rac Nebivolol-d4 (Major) as an internal standard, making it an indispensable tool for pharmaceutical quality control and bioanalytical studies.

Standardization of Analytical Procedures in Academic Research and Development

Beyond the pharmaceutical industry, rac Nebivolol-d4 (Major) plays a crucial role in standardizing analytical procedures in academic research and development. Its use facilitates the comparison of results across different studies and laboratories by providing a common reference point. For instance, in environmental analysis, a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method was developed for the determination of several pharmaceuticals, including nebivolol, in influent wastewater, utilizing deuterated analogues as internal standards to ensure accuracy. uantwerpen.be

In academic research focused on pharmacokinetics, metabolism, and drug-drug interactions, the use of a stable isotope-labeled internal standard like rac Nebivolol-d4 (Major) is essential for generating high-quality, reproducible data. medchemexpress.com It allows researchers to confidently quantify nebivolol concentrations in various biological samples, contributing to a deeper understanding of the drug's behavior in the body.

The availability of rac Nebivolol-d4 (Major) for research use enables academic institutions to conduct studies that are consistent with industry standards, fostering a seamless transition of knowledge and methodologies between academic and industrial settings. scbt.commedchemexpress.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.